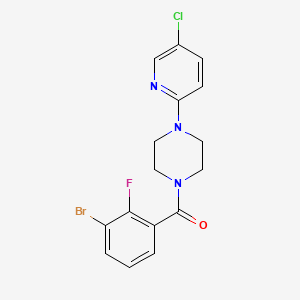
1-(3-Bromo-2-fluorobenzoyl)-4-(5-chloropyridin-2-yl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Bromo-2-fluorobenzoyl)-4-(5-chloropyridin-2-yl)piperazine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications
準備方法
The synthesis of 1-(3-Bromo-2-fluorobenzoyl)-4-(5-chloropyridin-2-yl)piperazine typically involves multi-step organic reactions. The preparation begins with the formation of the 3-bromo-2-fluorobenzoyl chloride, which is then reacted with piperazine to form the intermediate product. This intermediate is subsequently reacted with 5-chloropyridine under controlled conditions to yield the final compound. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent choice, and catalysts to maximize yield and purity.
化学反応の分析
1-(3-Bromo-2-fluorobenzoyl)-4-(5-chloropyridin-2-yl)piperazine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: The aromatic rings in the compound can undergo oxidation and reduction reactions, altering the electronic properties of the molecule.
Coupling Reactions: The compound can be used in coupling reactions to form larger, more complex molecules.
Common reagents used in these reactions include bases, acids, and transition metal catalysts. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
科学的研究の応用
1-(3-Bromo-2-fluorobenzoyl)-4-(5-chloropyridin-2-yl)piperazine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: Researchers investigate its interactions with biological macromolecules to understand its potential as a biochemical tool or therapeutic agent.
作用機序
The mechanism of action of 1-(3-Bromo-2-fluorobenzoyl)-4-(5-chloropyridin-2-yl)piperazine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
類似化合物との比較
When compared to similar compounds, 1-(3-Bromo-2-fluorobenzoyl)-4-(5-chloropyridin-2-yl)piperazine stands out due to its unique combination of substituents, which confer distinct chemical and biological properties. Similar compounds include:
1-(3-Bromo-2-fluorobenzoyl)piperazine: Lacks the pyridine ring, resulting in different reactivity and applications.
4-(5-Chloropyridin-2-yl)piperazine:
特性
分子式 |
C16H14BrClFN3O |
|---|---|
分子量 |
398.7 g/mol |
IUPAC名 |
(3-bromo-2-fluorophenyl)-[4-(5-chloropyridin-2-yl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C16H14BrClFN3O/c17-13-3-1-2-12(15(13)19)16(23)22-8-6-21(7-9-22)14-5-4-11(18)10-20-14/h1-5,10H,6-9H2 |
InChIキー |
JWUZCVIAQJHOGP-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1C2=NC=C(C=C2)Cl)C(=O)C3=C(C(=CC=C3)Br)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{1-[2-(1,3-oxazol-2-yl)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-aminedihydrochloride](/img/structure/B13629926.png)

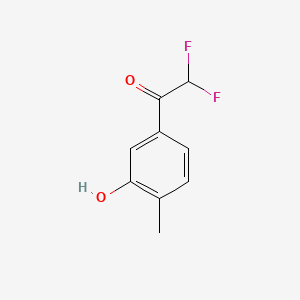
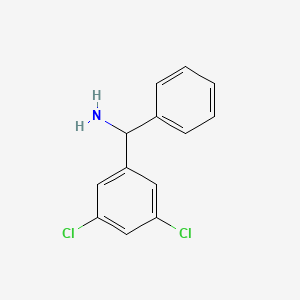
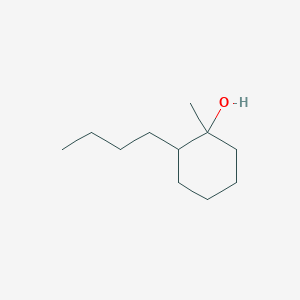


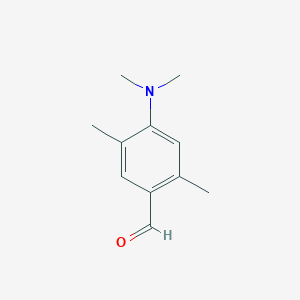

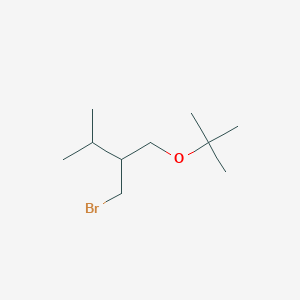
![5H,6H,7H,8H-pyrazolo[3,2-b][1,3]oxazepin-2-amine](/img/structure/B13629991.png)
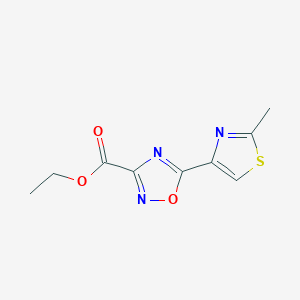
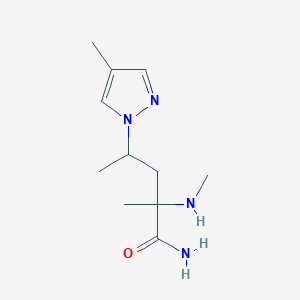
![n-(2-(8-Azabicyclo[3.2.1]octan-3-yl)ethyl)-N-ethylpropan-1-amine](/img/structure/B13630010.png)
